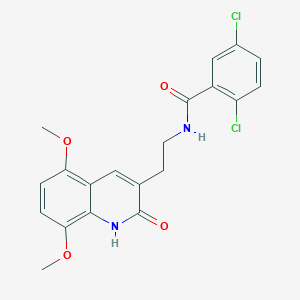
2,5-dichloro-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a multistep strategy . The synthesis of N-methylated 2-methylisoquinoline-1,5,8(2H)-trione was achieved using the readily available precursor 2-(2,5-dimethoxyphenyl) ethanamine . The final oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with ceric ammonium nitrate (CAN) led to the target isoquinolone in good yield .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-methylation and oxidation . The oxidation conditions in the final step were optimized using different catalyst ratios, reaction times, and temperature conditions .
Aplicaciones Científicas De Investigación
Sigma-2 Receptor Probe Development
A study on benzamide analogues, including compounds with structural similarities to the specified chemical, highlights their application in developing probes for sigma-2 receptors. These receptors are implicated in several neurological diseases and cancer. The research focused on evaluating the binding affinity of these compounds to sigma-2 receptors, demonstrating the potential of such molecules in neuropharmacology and oncology (Xu et al., 2005).
Heterocyclic Compound Synthesis
Research into the synthesis of tetra- and penta-heterocyclic compounds incorporating an isoquinoline moiety provides insight into the chemical versatility and synthetic utility of compounds related to 2,5-dichloro-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide. These compounds are valuable for developing new pharmaceuticals with potential anti-inflammatory and analgesic properties (Abdallah et al., 2009).
Antimicrobial Activity
The synthesis and evaluation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities highlight another dimension of research applications. Compounds structurally related to the one have been studied for their potential as antimicrobial agents, showing good activity against various strains, which underscores their significance in developing new treatments for infections (Patel & Shaikh, 2011).
Cobalt-Promoted Dimerization
The cobalt-promoted dimerization of aminoquinoline benzamides, including studies on compounds similar to 2,5-dichloro-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, showcases the utility of these compounds in organic synthesis. This research demonstrates how such molecules can be used in catalysis to promote dimerization reactions, offering a pathway to synthesize complex organic molecules with potential pharmaceutical applications (Grigorjeva & Daugulis, 2015).
Anticancer and Neurological Research
The development of fluorine-18-labeled benzamide analogues for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET) points to the critical role of structurally related compounds in cancer research. These analogues, by targeting sigma-2 receptors, can provide valuable insights into tumor biology, facilitating the diagnosis and monitoring of therapeutic interventions in oncology (Tu et al., 2007).
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-27-16-5-6-17(28-2)18-14(16)9-11(19(25)24-18)7-8-23-20(26)13-10-12(21)3-4-15(13)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGOMSFNHPFESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18553448 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

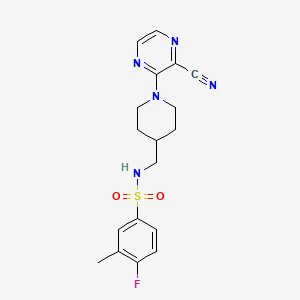
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2457751.png)
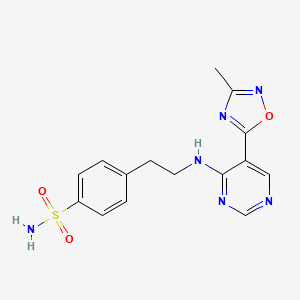
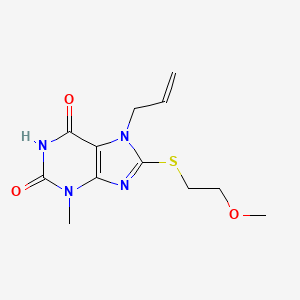
![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)
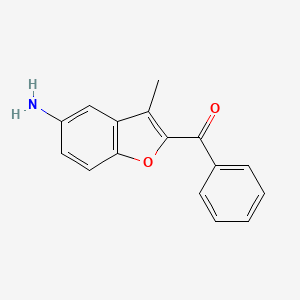
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)
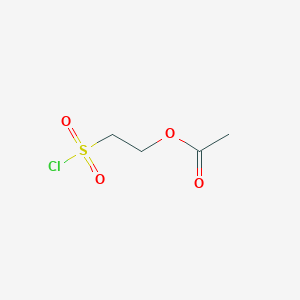
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
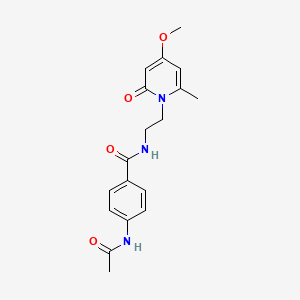
![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)
![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate](/img/structure/B2457770.png)